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Compound of Interest

Compound Name:
(2-Chloro-3-

fluorophenyl)methanesulfonamide

Cat. No.: B13190675 Get Quote

Structural Identity & Context
Compound Name: (2-Chloro-3-fluorophenyl)methanesulfonamide Chemical Formula:

Molecular Weight: 223.65 g/mol Structure Description: A primary sulfonamide moiety attached
via a methylene linker to a benzene ring substituted with a chlorine atom at the 2-position and a
fluorine atom at the 3-position.[1]

This molecule serves as a critical "warhead" or linker in medicinal chemistry, particularly in the

design of ROR

modulators and inhibitors of specific carbonic anhydrase isoforms. The presence of the ortho-
chloro and meta-fluoro substituents creates a unique electronic and steric environment,
significantly influencing the acidity of the sulfonamide

and the lipophilicity of the benzyl tail.

Structural Diagram & Numbering
To ensure accurate spectral assignment, the following numbering scheme is used throughout

this guide:

Pos 1: Quaternary aromatic C attached to methylene.
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Pos 2: Quaternary aromatic C attached to Chlorine.

Pos 3: Quaternary aromatic C attached to Fluorine.

Pos 4, 5, 6: Aromatic methines (

).

Pos 7: Benzylic Methylene (

).

Pos 8: Sulfonamide Nitrogen (

).

Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary fingerprint for identification. For sulfonamides,

Electrospray Ionization (ESI) is the preferred method due to the polar nature of the

group.

Ionization & Fragmentation Pattern
Ionization Mode: Negative Mode (ESI

) is often more sensitive for primary sulfonamides due to the acidic proton on the nitrogen (

). Positive Mode (ESI

) typically yields

or

.

Isotopic Signature: The presence of one Chlorine atom dictates a distinct 3:1 ratio for the

and

peaks (
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vs.

).

Table 1: Key MS Signals (ESI Negative Mode)

m/z (Calculated) Ion Identity Mechanistic Origin

222.0
Deprotonation of sulfonamide

Nitrogen. Base peak.

224.0 isotope peak (approx. 33%

intensity of base peak).

157.0

Homolytic cleavage of

bond; loss of

and

.

143.0
Formation of the stabilized 2-

chloro-3-fluorobenzyl anion.

Fragmentation Pathway Diagram (DOT)
The following diagram illustrates the logical fragmentation pathway observed in MS/MS

experiments.

Figure 1: Proposed ESI(-) Fragmentation Pathway for (2-Chloro-3-fluorophenyl)methanesulfonamide.
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Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy confirms the functional groups. The sulfonamide stretches are diagnostic

and distinct from the aromatic fingerprint.

Table 2: Diagnostic IR Bands

Frequency (

)
Intensity Assignment Notes

3350 - 3250 Medium, Broad

Symmetric and

asymmetric stretching

of primary amide.

1350 - 1340 Strong

Asymmetric sulfonyl

stretch.[2] Critical

diagnostic.

1160 - 1150 Strong
Symmetric sulfonyl

stretch.

1590, 1480 Medium
Aromatic ring

breathing modes.

1050 - 1000 Medium

Aryl-Fluorine stretch

(often overlaps with

in-plane bending).

750 - 700 Strong

Out-of-plane bending

(indicative of 1,2,3-

substitution).

Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural proof. The 2-Chloro-3-fluoro substitution pattern

creates a specific splitting pattern due to Heteronuclear Coupling (

and

).
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NMR (400 MHz, DMSO- )
Solvent Choice: DMSO-

is required to observe the exchangeable sulfonamide protons, which often disappear in

.

Table 3: Proton NMR Assignments

Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)
Assignment

7.45 - 7.55 Multiplet 1H -
H-6 (Aromatic,

para to F).

7.35 - 7.45 Multiplet 1H -
H-5 (Aromatic,

meta to F).

7.25 - 7.35 Multiplet 1H
H-4 (Aromatic,

ortho to F).

6.90 Broad Singlet 2H -

NH_2

(Sulfonamide).

Exchangeable

with

.

4.45 Singlet 2H - CH_2 (Benzylic).

Note on H-4: The proton at position 4 is ortho to the Fluorine. It will exhibit a large

coupling (~8-10 Hz), appearing as a doublet of doublets (dd) or a pseudo-triplet depending on
the H4-H5 coupling.

NMR (100 MHz, DMSO- )
Carbon NMR is dominated by C-F coupling. The peaks will appear as doublets.

C-3 (C-F):
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ppm (

Hz).

C-2 (C-Cl):

ppm (

Hz). Note: The Cl is ortho to F.

C-4:

ppm (

Hz).

C-1 (Quaternary):

ppm.

Benzylic C:

ppm.

NMR
Signal: Single peak at

to

ppm.

Multiplicity: Multiplet (decoupled) or dd (coupled to H-4/H-5).

Experimental Protocols (SOPs)
Protocol: Sample Preparation for NMR
To ensure resolution of the fluorine couplings and sulfonamide protons:

Mass: Weigh 5-10 mg of the solid sample.
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Solvent: Add 0.6 mL of DMSO-

(99.9% D). Avoid

as the

protons will broaden or exchange.

Tube: Transfer to a precision 5mm NMR tube.

Acquisition:

Set relaxation delay (

) to

seconds to allow relaxation of quaternary carbons next to halogens.

Acquire

spectrum (non-decoupled) to confirm regiochemistry.

Protocol: Synthesis Validation Workflow
The following Graphviz diagram outlines the logical flow for validating the synthesis of this

compound from its precursor, (2-Chloro-3-fluorophenyl)methanamine.
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Figure 2: Analytical Workflow for Validation of Sulfonamide Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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